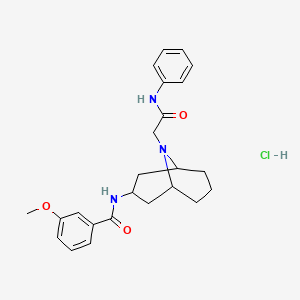
3-amino-N-(3,3,3-trifluoropropyl)cyclopentane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-N-(3,3,3-trifluoropropyl)cyclopentane-1-carboxamide is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as BMS-986142 and is a selective inhibitor of tyrosine kinase 2 (TYK2). TYK2 plays a crucial role in the immune system and is involved in the signaling pathway of various cytokines. Inhibition of TYK2 has been shown to have therapeutic benefits in various autoimmune diseases and inflammatory disorders.
作用機序
TYK2 is a non-receptor tyrosine kinase that is involved in the signaling pathway of various cytokines, including interleukin-12 (IL-12), IL-23, and type I interferons. These cytokines play a crucial role in the immune system and are involved in the pathogenesis of various autoimmune diseases and inflammatory disorders. Inhibition of TYK2 blocks the signaling pathway of these cytokines, leading to a reduction in inflammation and autoimmune responses.
Biochemical and Physiological Effects:
3-amino-N-(3,3,3-trifluoropropyl)cyclopentane-1-carboxamide has been shown to be a selective inhibitor of TYK2. Inhibition of TYK2 leads to a reduction in the signaling pathway of various cytokines, including IL-12, IL-23, and type I interferons. This reduction in cytokine signaling leads to a reduction in inflammation and autoimmune responses. The compound has also been shown to have antitumor activity in preclinical studies.
実験室実験の利点と制限
The synthesis of 3-amino-N-(3,3,3-trifluoropropyl)cyclopentane-1-carboxamide has been optimized to yield high purity and high yield of the final product. The compound has also been extensively characterized in preclinical studies. However, the compound has limitations in terms of its pharmacokinetic properties, such as poor solubility and metabolic stability. These limitations need to be addressed in future studies to improve the therapeutic potential of the compound.
将来の方向性
For 3-amino-N-(3,3,3-trifluoropropyl)cyclopentane-1-carboxamide include further optimization of the synthesis method to improve the yield and purity of the final product. The compound's pharmacokinetic properties need to be improved to increase its bioavailability and metabolic stability. The compound's therapeutic potential needs to be further studied in preclinical and clinical studies to evaluate its efficacy and safety in various autoimmune diseases and inflammatory disorders. The compound's antitumor activity needs to be further studied to evaluate its potential as an anticancer agent.
合成法
The synthesis of 3-amino-N-(3,3,3-trifluoropropyl)cyclopentane-1-carboxamide involves a series of chemical reactions. The starting material for the synthesis is 3,3,3-trifluoropropylamine, which is reacted with cyclopentanone to form 3-amino-3-(cyclopentylamino)propan-1-ol. This intermediate is then treated with phosgene to form the corresponding isocyanate, which is then reacted with ammonia to form 3-amino-N-(3,3,3-trifluoropropyl)cyclopentane-1-carboxamide. The synthesis method has been optimized to yield high purity and high yield of the final product.
科学的研究の応用
3-amino-N-(3,3,3-trifluoropropyl)cyclopentane-1-carboxamide has shown therapeutic potential in various autoimmune diseases and inflammatory disorders. It has been shown to be a selective inhibitor of TYK2, which is involved in the signaling pathway of various cytokines. Inhibition of TYK2 has been shown to have therapeutic benefits in diseases such as psoriasis, multiple sclerosis, and inflammatory bowel disease. The compound has also been shown to have antitumor activity in preclinical studies.
特性
IUPAC Name |
3-amino-N-(3,3,3-trifluoropropyl)cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F3N2O/c10-9(11,12)3-4-14-8(15)6-1-2-7(13)5-6/h6-7H,1-5,13H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDHMAXBMSMKPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)NCCC(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]acetic acid](/img/structure/B7582328.png)

![4-Chloro-2-[3-(hydroxymethyl)azetidin-1-yl]benzonitrile](/img/structure/B7582352.png)
![(4-chloro-1H-pyrrol-2-yl)-[3-(hydroxymethyl)azetidin-1-yl]methanone](/img/structure/B7582355.png)
![[1-(1-Phenylpyrazolo[3,4-d]pyrimidin-4-yl)azetidin-3-yl]methanol](/img/structure/B7582360.png)
![2-(3-fluorophenoxy)-N-[(3-hydroxycyclobutyl)methyl]-N-methylpropanamide](/img/structure/B7582361.png)


![[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)azetidin-3-yl]methanol](/img/structure/B7582378.png)
![[3-(Hydroxymethyl)azetidin-1-yl]-(6-methylpyridin-2-yl)methanone](/img/structure/B7582385.png)
![2-[(3-Hydroxycyclobutyl)methylamino]pyridine-4-carbonitrile](/img/structure/B7582395.png)
![1-[3-(Hydroxymethyl)azetidin-1-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B7582403.png)

